(Rac)-PF-998425: A Technical Guide to its Discovery and Synthesis
(Rac)-PF-998425: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-PF-998425, with the chemical name 4-((1R,2R)-2-Hydroxycyclohexyl)-2-(trifluoromethyl)benzonitrile, is a potent and selective non-steroidal androgen receptor (AR) antagonist.[1] Developed for dermatological applications such as the control of sebum production and the treatment of androgenetic alopecia, this molecule has demonstrated significant in vivo activity. A key feature of its design is its rapid systemic metabolism, which mitigates the risk of undesirable systemic side effects. This technical guide provides an in-depth overview of the discovery, synthesis, biological activity, and relevant experimental protocols for (rac)-PF-998425.
Quantitative Biological Data
The biological activity and pharmacokinetic parameters of (rac)-PF-998425 and its individual enantiomers have been characterized through a series of in vitro and in vivo studies.
| Compound | AR Binding Assay IC50 (nM) | Cellular Assay IC50 (nM) | Selectivity vs. Progesterone Receptor IC50 (µM) |
| (rac)-PF-998425 | 26 | 90 | > 10 |
| (-)-PF-998425 ((1R,2R)-enantiomer) | 37 | 43 | Not Reported |
| (+)-PF-998425 ((1S,2S)-enantiomer) | Inactive | Inactive | Not Reported |
Table 1: In Vitro Biological Activity of (rac)-PF-998425 and its Enantiomers. [1]
| Species | Route of Administration | Mean Systemic Plasma Clearance (mL/min)/kg | Mean Apparent Volume of Distribution at Steady State (L/kg) | Mean Terminal Phase Half-life (h) |
| Dog | Intravenous | 40 | 6.5 | 2.6 |
Table 2: In Vivo Pharmacokinetic Parameters of PF-998425. [2]
| Species | Microsomal Half-life (t1/2) (min) | Intrinsic Clearance (CLint) (µL/min)/mg protein |
| Rat | 4 | 350 |
Table 3: In Vitro Metabolic Stability of PF-998425 in Rat Liver Microsomes. [2]
Signaling Pathway
(Rac)-PF-998425 functions as a competitive antagonist of the androgen receptor. In the canonical androgen signaling pathway, androgens such as testosterone and dihydrotestosterone (DHT) bind to the AR in the cytoplasm. This binding event triggers a conformational change, leading to the dissociation of heat shock proteins (HSPs), dimerization of the receptor, and its translocation into the nucleus. Within the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, recruiting co-regulators and initiating the transcription of target genes responsible for androgenic effects. (Rac)-PF-998425 competitively binds to the ligand-binding domain of the AR, preventing the binding of endogenous androgens and thereby inhibiting this signaling cascade.
Caption: Androgen Receptor Signaling Pathway and Mechanism of Action of (rac)-PF-998425.
Experimental Protocols
Chemical Synthesis of (rac)-PF-998425
The synthesis of (rac)-PF-998425 can be achieved through multiple routes. Below is a detailed protocol for one of the reported synthetic schemes.
Caption: Synthetic Workflow for (rac)-PF-998425.
Step 1: Synthesis of 4-(1-hydroxycyclohexyl)-2-(trifluoromethyl)benzonitrile
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Dissolve 4-iodo-2-(trifluoromethyl)benzonitrile in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the reaction mixture, maintaining the temperature at -78 °C.
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Stir the mixture at this temperature for 30 minutes.
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Add a solution of cyclohexanone in anhydrous THF dropwise.
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Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
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Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the tertiary alcohol.
Step 2: Synthesis of 4-(cyclohex-1-en-1-yl)-2-(trifluoromethyl)benzonitrile
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Dissolve the tertiary alcohol from Step 1 in trifluoroacetic acid (TFA) at room temperature.
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Stir the reaction mixture for 1-2 hours.
-
Carefully pour the reaction mixture into a mixture of ice and saturated aqueous sodium bicarbonate solution to neutralize the acid.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the olefin.
Step 3 & 4: Synthesis of (rac)-PF-998425
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The olefin can be converted to the racemic cis-diol via epoxidation followed by hydrogenation. A detailed procedure for the asymmetric epoxidation followed by hydrogenation to yield the specific (-)-enantiomer is reported in the primary literature. For the racemic mixture, a standard epoxidation (e.g., with m-CPBA) followed by hydrogenation (e.g., with H2 over Pd/C) would yield a mixture of diastereomers that would require separation.
Note: The primary literature focuses on an asymmetric synthesis to obtain the active (-)-enantiomer. The above-described route is a plausible pathway to the racemic precursor.
Androgen Receptor Competitive Binding Assay
This protocol is based on standardized methods for assessing the binding affinity of a test compound to the androgen receptor using rat prostate cytosol.[3][4][5][6]
Caption: Workflow for the Androgen Receptor Competitive Binding Assay.
Materials:
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Rat ventral prostate cytosol (source of androgen receptor)
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[3H]-R1881 (methyltrienolone) as the radioligand
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Unlabeled R1881 (for determining non-specific binding and as a positive control)
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(rac)-PF-998425 (test compound)
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Assay Buffer (e.g., TEGD buffer: Tris-HCl, EDTA, DTT, glycerol)
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Hydroxylapatite (HAP) slurry (for separating bound and free ligand)
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Scintillation cocktail
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Glass test tubes, pipettes, refrigerated centrifuge, scintillation counter
Procedure:
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Preparation of Reagents:
-
Prepare serial dilutions of (rac)-PF-998425 in the appropriate solvent (e.g., ethanol or DMSO).
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Prepare working solutions of [3H]-R1881 and unlabeled R1881 in assay buffer. The final concentration of [3H]-R1881 in the assay is typically around 1 nM.
-
Thaw the rat prostate cytosol on ice immediately before use. The protein concentration should be optimized to ensure that less than 10% of the total radioligand is bound.
-
-
Assay Setup:
-
Set up triplicate tubes for total binding (containing [3H]-R1881 and cytosol), non-specific binding (containing [3H]-R1881, cytosol, and a saturating concentration of unlabeled R1881, e.g., 100-fold molar excess), and for each concentration of the test compound.
-
Add the assay buffer, the test compound or unlabeled R1881, and the [3H]-R1881 to the respective tubes.
-
Initiate the binding reaction by adding the cytosol to all tubes.
-
-
Incubation:
-
Vortex the tubes gently and incubate at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add ice-cold HAP slurry to each tube to adsorb the receptor-ligand complexes.
-
Incubate on ice for 15-20 minutes with occasional vortexing.
-
Centrifuge the tubes at a low speed (e.g., 1,500 x g) for 5-10 minutes at 4°C to pellet the HAP.
-
Aspirate the supernatant containing the free radioligand.
-
Wash the HAP pellet multiple times with wash buffer to remove any remaining free radioligand.
-
-
Quantification:
-
Resuspend the final HAP pellet in a suitable solvent (e.g., ethanol).
-
Transfer the suspension to a scintillation vial, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Androgen Receptor Functional Antagonist Assay
This protocol describes a cell-based assay to determine the functional antagonist activity of (rac)-PF-998425 using a human prostate cancer cell line (LNCaP) and a luciferase reporter gene.[7][8][9][10]
Caption: Workflow for the Androgen Receptor Functional Antagonist Assay.
Materials:
-
LNCaP human prostate cancer cell line
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Charcoal-stripped FBS (to remove endogenous steroids)
-
Androgen Response Element (ARE)-luciferase reporter plasmid
-
Renilla luciferase plasmid (for normalization of transfection efficiency)
-
Transfection reagent (e.g., Lipofectamine)
-
Dihydrotestosterone (DHT) as the AR agonist
-
(rac)-PF-998425 (test compound)
-
96-well cell culture plates
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture LNCaP cells in standard growth medium until they reach 70-80% confluency.
-
For the assay, seed the cells into 96-well plates in a medium containing charcoal-stripped FBS to minimize background AR activation.
-
Co-transfect the cells with the ARE-luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow the cells to recover and express the reporter genes for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of (rac)-PF-998425 in the assay medium.
-
Aspirate the transfection medium from the cells and add the medium containing the different concentrations of the test compound.
-
To induce AR activity, add a constant concentration of DHT (typically the EC50 or EC80 concentration for luciferase induction) to all wells except the negative control.
-
Include appropriate controls: vehicle control (no compound, no DHT), agonist control (DHT only), and a positive control antagonist if available.
-
Incubate the plates for 24-48 hours at 37°C in a CO2 incubator.
-
-
Luciferase Assay:
-
Aspirate the medium from the wells and wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells by adding the passive lysis buffer from the dual-luciferase assay kit.
-
Transfer the cell lysates to a white, opaque 96-well plate suitable for luminescence measurements.
-
Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the dual-luciferase assay kit instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for variations in cell number and transfection efficiency.
-
Calculate the percentage of inhibition of DHT-induced luciferase activity for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by non-linear regression analysis.
-
Conclusion
(Rac)-PF-998425 is a well-characterized non-steroidal androgen receptor antagonist with a promising profile for topical applications. Its discovery was guided by a rational design approach to create a potent and selective molecule with favorable pharmacokinetic properties to minimize systemic exposure. The synthetic routes and biological evaluation methods detailed in this guide provide a comprehensive resource for researchers in the fields of medicinal chemistry and androgen-related drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.graphpad.com [cdn.graphpad.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Cancer Effect of Lambertianic Acid by Inhibiting the AR in LNCaP Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prostate Cancer Cells Tolerate a Narrow Range of Androgen Receptor Expression and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of prostate cancer cell growth by second-site androgen receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
